Home > Products > Screening Compounds P23211 > 5-Ethyl-6-phenylthio-2,4-pyrimidinedione
5-Ethyl-6-phenylthio-2,4-pyrimidinedione -

5-Ethyl-6-phenylthio-2,4-pyrimidinedione

Catalog Number: EVT-8751974
CAS Number:
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethyl-6-phenylthio-2,4-pyrimidinedione is a compound belonging to the pyrimidinedione class, characterized by its unique structure and potential biological activities. This compound has garnered interest due to its antiviral properties and applications in medicinal chemistry. Pyrimidinediones are known for their diverse pharmacological activities, making them significant in drug development.

Source

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. Notably, patents and scientific literature detail methods for its synthesis and potential applications in pharmaceuticals, particularly in antiviral agents .

Classification

5-Ethyl-6-phenylthio-2,4-pyrimidinedione is classified as a heterocyclic organic compound. It contains a pyrimidine ring substituted with ethyl and phenylthio groups, which contribute to its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 5-ethyl-6-phenylthio-2,4-pyrimidinedione typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of barbituric acid or similar compounds with appropriate thiol derivatives under acidic or basic conditions.
  2. Substitution Reactions: Subsequent reactions may involve substituting hydrogen atoms on the pyrimidine ring with ethyl and phenylthio groups through nucleophilic substitution mechanisms.
  3. Reduction Steps: Some synthetic routes may require reduction processes to achieve the desired functional groups .

Technical Details

The synthesis can be performed in various solvents such as dimethylformamide or ethanol, and reactions are typically conducted at temperatures ranging from 10°C to 100°C for several hours . Specific reaction schemes can vary based on the starting materials and desired end products.

Molecular Structure Analysis

Structure

The molecular structure of 5-ethyl-6-phenylthio-2,4-pyrimidinedione features a pyrimidine ring with two substituents:

  • An ethyl group at the 5-position.
  • A phenylthio group at the 6-position.

This configuration contributes to its unique chemical properties and biological activities.

Data

The molecular formula for this compound is C11_{11}H12_{12}N2_{2}O2_{2}S, with a molecular weight of approximately 240.29 g/mol. The structural analysis can be performed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

5-Ethyl-6-phenylthio-2,4-pyrimidinedione can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of the phenylthio group allows for nucleophilic attack, leading to further functionalization of the molecule.
  2. Reduction Reactions: The compound can undergo reduction to modify its functional groups or enhance its biological activity.
  3. Cyclization Reactions: It may also participate in cyclization reactions to form more complex structures that could exhibit enhanced pharmacological properties .

Technical Details

Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the yield and purity of the synthesized compound.

Mechanism of Action

Process

The mechanism of action of 5-ethyl-6-phenylthio-2,4-pyrimidinedione is primarily linked to its antiviral properties. It is believed to inhibit viral replication by interfering with nucleic acid synthesis or viral protein production.

Data

In vitro studies have demonstrated that this compound exhibits activity against various viral strains, including HIV. The precise molecular interactions often involve binding to viral enzymes or receptors critical for viral life cycles .

Physical and Chemical Properties Analysis

Physical Properties

5-Ethyl-6-phenylthio-2,4-pyrimidinedione is typically a solid at room temperature, exhibiting pale yellow coloration. Its melting point and solubility characteristics depend on the purity and specific synthesis method used.

Chemical Properties

The compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry applications .

Applications

5-Ethyl-6-phenylthio-2,4-pyrimidinedione has several scientific uses:

  1. Antiviral Research: Its primary application lies in antiviral drug development, particularly targeting retroviruses like HIV.
  2. Medicinal Chemistry: The compound serves as a lead structure for synthesizing new derivatives with enhanced biological activity.
  3. Pharmaceutical Formulations: It may be incorporated into formulations aimed at treating viral infections due to its efficacy demonstrated in preclinical studies .
Antiviral Mechanisms and Therapeutic Applications

Inhibition of Human Immunodeficiency Virus Type 1 and Human Immunodeficiency Virus Type 2 Reverse Transcriptase Activity

Non-Nucleoside Reverse Transcriptase Inhibitor Activity Profiling

5-Ethyl-6-phenylthio-2,4-pyrimidinedione derivatives, exemplified by the lead compound SJ-3366 (also designated IQP-0410), demonstrate exceptional potency against Human Immunodeficiency Virus Type 1. These compounds achieve half-maximal effective concentrations (EC₅₀) in the sub-nanomolar range (0.6–1.2 nM) in cytopathic effect inhibition assays using established cell lines such as CEM-SS. The selectivity indices—exceeding 4,000,000 against Human Immunodeficiency Virus Type 1—reflect minimal cytotoxicity at pharmacologically relevant concentrations [3] [5]. Notably, this class exhibits significant activity against Human Immunodeficiency Virus Type 2 (EC₅₀ ≈ 150 nM), a rarity among non-nucleoside reverse transcriptase inhibitors, which typically lack efficacy against Human Immunodeficiency Virus Type 2 due to structural differences in the reverse transcriptase non-nucleoside inhibitor binding pocket [2] [3]. Biochemical analyses confirm direct inhibition of Human Immunodeficiency Virus Type 1 reverse transcriptase, with SJ-3366 exhibiting a dissociation constant (Kᵢ) of 3.2 nM and a mixed mechanism of inhibition affecting both Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) parameters [3].

Table 1: Antiviral Efficacy Profile of 5-Ethyl-6-phenylthio-2,4-pyrimidinedione Derivatives

Virus StrainEC₅₀ (nM)Selectivity IndexMechanistic Target
Human Immunodeficiency Virus Type 1 (IIIB)0.6–1.2>4,000,000Reverse transcriptase + Entry
Human Immunodeficiency Virus Type 2 (ROD)~150~20,000Viral entry
Simian Immunodeficiency Virus (MAC251)>10,000<10Not inhibited

Structural Basis for Dual Inhibition of Viral Entry and Reverse Transcription

The unique dual mechanism of action—simultaneously inhibiting reverse transcriptase and viral entry—stems from specific structural modifications to the pyrimidinedione core. Incorporation of a homocyclic moiety (e.g., 3-cyclopenten-1-yl) at the N-1 position via a methylene linker is critical for enabling entry inhibition while enhancing reverse transcriptase inhibition breadth. This modification facilitates interactions with Human Immunodeficiency Virus Type 1 glycoprotein 120, preventing conformational changes required for fusion with target cells, without blocking CD4 binding directly [1] [6]. Molecular docking simulations reveal that the 3,5-dimethylbenzoyl group at position 6 and the ethyl group at position 5 optimize hydrophobic interactions within the reverse transcriptase non-nucleoside inhibitor binding pocket, while the phenylthio moiety enhances membrane permeability and target engagement [6]. The methylene linker (versus longer ethyl linkers) maximizes antiviral potency by allowing optimal spatial orientation for both mechanisms [1].

Synergistic Effects with Antiretroviral Combination Therapies

Pyrimidinedione derivatives exhibit favorable interactions with established antiretroviral agents. In systematic combination studies using CEM-SS cells infected with Human Immunodeficiency Virus Type 1 strain IIIB, SJ-3366 demonstrates additive effects with zidovudine, lamivudine, nevirapine, ritonavir, indinavir, and nelfinavir. Notably, synergistic activity (synergy volume >100 μM²%) is observed with didanosine, suggesting complementary mechanisms of reverse transcriptase inhibition [3] [5]. This synergy profile supports inclusion in highly active antiretroviral therapy regimens, potentially reducing individual drug dosages and mitigating cumulative toxicity. The dual mechanism of pyrimidinediones may further enhance combination efficacy by providing two distinct barriers to viral replication within a single therapeutic agent [2].

Overcoming Drug Resistance Mutations (e.g., Lysine103Asparagine in Human Immunodeficiency Virus Type 1 Reverse Transcriptase)

Resistance profiling reveals that while classical non-nucleoside reverse transcriptase inhibitor-resistant strains with Tyrosine181Cysteine or Tyrosine188Cysteine mutations exhibit reduced susceptibility (5–10 fold increase in EC₅₀), several pyrimidinedione congeners retain nanomolar efficacy against the prevalent Lysine103Asparagine mutation [1] [2]. Structural analyses indicate that the flexibility of the cyclopentenylmethyl group enables adaptive binding within the reverse transcriptase non-nucleoside inhibitor pocket despite amino acid substitutions. In vitro selection experiments under incremental SJ-3366 pressure yield viruses predominantly harboring the Tyrosine181Cysteine mutation after five passages, contrasting with first-generation non-nucleoside reverse transcriptase inhibitors that typically select Lysine103Asparagine variants [3]. This suggests a distinct resistance pathway, potentially preserving clinical utility against common non-nucleoside reverse transcriptase inhibitor-resistant strains.

Table 2: Resistance Profile of SJ-3366 Against Human Immunodeficiency Virus Type 1 Reverse Transcriptase Mutants

Reverse Transcriptase MutationFold Change in EC₅₀Inhibitory Activity Retention
Wild Type1.0Reference
Tyrosine181Cysteine5–8Partial (nanomolar EC₅₀)
Lysine103Asparagine<5High
Tyrosine188Cysteine8–10Partial (nanomolar EC₅₀)
Lysine103Asparagine + Tyrosine181Cysteine>50Minimal

Comparative Efficacy Against Lentiviruses (Human Immunodeficiency Virus Type 2 vs. Simian Immunodeficiency Virus)

Pyrimidinediones demonstrate species-specific lentiviral inhibition. While highly active against Human Immunodeficiency Virus Type 2 (EC₅₀ ≈ 150 nM), they exhibit minimal efficacy against Simian Immunodeficiency Virus (>10,000 nM) [1] [3]. This dichotomy arises from mechanistic differences: Human Immunodeficiency Virus Type 2 inhibition occurs primarily at the entry step, as pyrimidinediones do not inhibit Human Immunodeficiency Virus Type 2 reverse transcriptase enzymatically. The divergent envelope glycoprotein structures of Simian Immunodeficiency Virus likely prevent the compound-receptor interactions achievable with Human Immunodeficiency Virus Type 2 glycoprotein 120 [2]. This selectivity profile confirms the non-redundant role of entry inhibition in the compound’s anti-lentiviral activity and highlights its potential for targeted Human Immunodeficiency Virus Type 2 therapy, a significant advancement given the limited therapeutic options for Human Immunodeficiency Virus Type 2 infection.

Properties

Product Name

5-Ethyl-6-phenylthio-2,4-pyrimidinedione

IUPAC Name

5-ethyl-6-phenylsulfanyl-1H-pyrimidine-2,4-dione

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c1-2-9-10(15)13-12(16)14-11(9)17-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,15,16)

InChI Key

AXAISZOUPIIMGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1=O)SC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.